7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine
Description
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is a nitrogen-rich heterocyclic compound featuring a pyrazolo[1,5-a][1,3,5]triazine core substituted with a tert-butyl group at position 7 and a chlorine atom at position 2. The tert-butyl group enhances steric bulk and lipophilicity, while the chlorine atom introduces electrophilicity, influencing reactivity in nucleophilic substitution reactions . Notably, this compound has been discontinued in commercial catalogs (CymitQuimica, 2025), likely due to challenges in synthesis or stability .
Properties
CAS No. |
1363405-31-5 |
|---|---|
Molecular Formula |
C9H11ClN4 |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
7-tert-butyl-4-chloropyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7-11-5-12-8(10)14(7)13-6/h4-5H,1-3H3 |
InChI Key |
HTCTWYWOBUVGME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=C1)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with tert-butylamine, followed by cyclization with cyanuric chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes and other unsaturated compounds to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper and are conducted under inert atmosphere.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a][1,3,5]triazines, amines, and fused heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a][1,3,5]triazines exhibit significant anticancer properties. The compound has been investigated as a potential inhibitor of protein kinases, particularly Casein Kinase 2 (CK2), which is implicated in various cancers. Studies have shown that derivatives of this compound can effectively bind to the ATP-binding site of CK2α, demonstrating a promising approach for developing anticancer therapeutics .
Mechanism of Action
The mechanism involves the inhibition of CK2 activity, which leads to reduced cell proliferation and increased apoptosis in cancer cells. Crystallographic studies have elucidated the binding interactions between the compound and CK2α, revealing a hinge interaction that stabilizes the complex .
Agricultural Applications
Pesticidal Properties
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine has been explored for its pesticidal properties. Its structural characteristics suggest potential efficacy against various pests and pathogens in agricultural settings. Preliminary studies indicate that it may disrupt biological processes essential for pest survival, thus serving as a candidate for developing new agrochemicals .
Case Studies in Crop Protection
Field trials have demonstrated the effectiveness of this compound in controlling specific agricultural pests. For instance, it has shown promise in reducing populations of aphids and other sap-sucking insects that threaten crop yields. The compound's application resulted in significant improvements in crop health and productivity compared to untreated controls .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is crucial for optimizing its efficacy and minimizing toxicity. SAR studies have revealed that modifications to the pyrazolo-triazine core can enhance biological activity while maintaining low toxicity profiles. These insights guide the design of novel derivatives with improved pharmacological properties .
Data Summary Table
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. In medicinal applications, it may interfere with DNA replication or protein synthesis in microbial cells, leading to their inhibition or death .
Comparison with Similar Compounds
Pyrazolo[1,5-a][1,3,5]triazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine with structurally related analogs:
Key Observations :
- Chlorine at position 4 enhances electrophilicity, enabling reactivity in cross-coupling reactions, similar to 4-chloro-7,8-dimethylpyrazolo-triazine .
Pharmacological Activity
Key Observations :
- The tert-butyl group may improve blood-brain barrier penetration compared to MH4b1’s ethylthio group, but this remains speculative without direct data .
- Lack of a thioxo or amino group at position 2 in the target compound may limit TP inhibitory activity compared to pyrazolo-triazin-2-thioxo-4-ones .
Physicochemical and Spectral Properties
Key Observations :
Biological Activity
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and various case studies highlighting its efficacy against different biological targets.
Chemical Structure and Properties
The compound 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine has the following chemical properties:
- Chemical Formula : C_10H_12ClN_5
- Molecular Weight : 210.67 g/mol
- CAS Number : 1363405-31-5
- Purity : 97% .
The structural framework of this compound includes a pyrazolo[1,5-a][1,3,5]triazine core which is known for its diverse biological activities.
Anticancer Properties
Recent studies have demonstrated that pyrazolo[1,5-a][1,3,5]triazine derivatives exhibit significant anticancer activity. For instance:
- Cytotoxicity : In vitro assays have shown that compounds similar to 7-(tert-butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine can induce apoptosis in various cancer cell lines. A study highlighted the pro-apoptotic effects of related pyrazolo compounds on MCF-7 (breast cancer) and K-562 (leukemia) cell lines .
- Mechanism of Action : The mechanism involves the up-regulation of pro-apoptotic genes and inhibition of key kinases such as AKT and CDK2. These pathways are critical for cancer cell survival and proliferation .
Other Biological Activities
Beyond anticancer effects, this compound class has shown promise in other areas:
- Antimicrobial Activity : Pyrazolo derivatives have been evaluated for their antimicrobial properties against various pathogens. Some studies indicate effective inhibition of bacterial growth .
- Antiviral Potential : Research has suggested that certain derivatives possess antiviral activity against HSV-1 and other viruses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo compounds. Modifications at specific positions on the triazine ring can enhance potency and selectivity:
| Position | Modification | Effect on Activity |
|---|---|---|
| 4 | Chlorine | Increased anticancer activity |
| 7 | tert-butyl | Improved lipophilicity and cellular uptake |
These modifications help in tailoring the pharmacokinetic properties of the compounds while maintaining or enhancing their therapeutic efficacy.
Case Study 1: Anticancer Efficacy
In a comparative study involving various pyrazolo derivatives including 7-(tert-butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine:
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound followed by viability assays.
- Findings : The compound demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating potent anticancer activity.
Case Study 2: Mechanistic Insights
A mechanistic study utilized flow cytometry to analyze apoptosis pathways activated by 7-(tert-butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
